molecular formula C9H15N B13591955 1-Methyl-4-prop-2-ynylpiperidine CAS No. 1393541-21-3

1-Methyl-4-prop-2-ynylpiperidine

Cat. No.: B13591955
CAS No.: 1393541-21-3
M. Wt: 137.22 g/mol
InChI Key: MMVTWSYBXCLOHG-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-2-yn-1-yl)piperidine is an organic compound with the molecular formula C9H15N. It is a derivative of piperidine, a six-membered heterocyclic amine widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fourth position of the piperidine ring .

Preparation Methods

The synthesis of 1-methyl-4-(prop-2-yn-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with propargyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the propargyl bromide .

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1-Methyl-4-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-4-(prop-2-yn-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The prop-2-yn-1-yl group can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-Methyl-4-(prop-2-yn-1-yl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of 1-methyl-4-(prop-2-yn-1-yl)piperidine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1393541-21-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-methyl-4-prop-2-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-4-9-5-7-10(2)8-6-9/h1,9H,4-8H2,2H3

InChI Key

MMVTWSYBXCLOHG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC#C

Origin of Product

United States

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